

An In-depth Technical Guide to 2-Hydroxy-5-methylisophthalaldehyde

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Compound of Interest

Compound Name: 5-Methylisophthalaldehyde

Cat. No.: B162609

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This technical guide provides a comprehensive overview of 2-Hydroxy-5-methylisophthalaldehyde, a key aromatic dialdehyde derivative. It is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its chemical structure, synthesis, spectroscopic properties, and applications.

Chemical Structure and Physicochemical Properties

2-Hydroxy-5-methylisophthalaldehyde, also known by its IUPAC name 2-hydroxy-5-methylbenzene-1,3-dicarbaldehyde, is an organic compound featuring a benzene ring substituted with two aldehyde groups and one hydroxyl and one methyl group.^{[1][2]} This unique arrangement of functional groups imparts specific reactivity, making it a valuable precursor in various synthetic pathways.

The presence of both hydroxyl and aldehyde functionalities allows for the formation of intramolecular hydrogen bonds and facilitates its use as a versatile building block in coordination chemistry and organic synthesis.^[1]

Table 1: Physicochemical Properties of 2-Hydroxy-5-methylisophthalaldehyde

Property	Value	Reference(s)
IUPAC Name	2-hydroxy-5-methylbenzene-1,3-dicarbaldehyde	[2]
Synonyms	2,6-Diformyl-4-methylphenol, 2,6-Diformyl-p-cresol	
CAS Number	7310-95-4	[2]
Molecular Formula	C ₉ H ₈ O ₃	[2]
Molecular Weight	164.16 g/mol	[1]
Appearance	Light yellow to beige crystalline powder or needles	
Melting Point	128-130 °C	
Solubility	Soluble in organic solvents, insoluble in water	
InChI Key	ZBOUXALQDLLARY-UHFFFAOYSA-N	[1][2]

Synthesis of 2-Hydroxy-5-methylisophthalaldehyde

The most established method for synthesizing 2-Hydroxy-5-methylisophthalaldehyde is through the Duff reaction, which involves the formylation of an activated aromatic ring, such as a phenol, using hexamethylenetetramine (HMTA) as the formylating agent.[1][3] In this case, p-cresol is used as the starting material.[1] The reaction typically proceeds by heating p-cresol with HMTA in an acidic medium, leading to the introduction of two aldehyde groups ortho to the hydroxyl group.[1][3]

Experimental Protocol: Synthesis via Duff Reaction

This protocol details the synthesis of 2-Hydroxy-5-methylisophthalaldehyde from p-cresol and hexamethylenetetramine.

Materials:

- p-Cresol
- Hexamethylenetetramine (HMTA)
- Glacial acetic acid
- Hydrochloric acid (HCl), 5 M
- Deionized water
- Ethanol (for recrystallization)

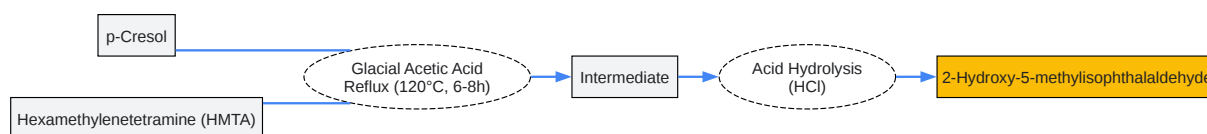
Equipment:

- Round-bottom flask with a reflux condenser
- Heating mantle with a magnetic stirrer
- Stir bar
- Beakers and graduated cylinders
- Büchner funnel and filter paper
- Crystallizing dish

Procedure:

- In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve p-cresol (e.g., 0.1 mol) and hexamethylenetetramine (e.g., 0.2 mol) in glacial acetic acid (e.g., 100 mL). A molar ratio of 1:2 for p-cresol to HMTA is recommended.[\[1\]](#)
- Heat the reaction mixture to reflux (approximately 118-120 °C) with continuous stirring for 6 to 8 hours.[\[1\]](#)
- After the reflux period, cool the mixture to room temperature.
- Slowly add a 5 M solution of hydrochloric acid to the cooled mixture to hydrolyze the intermediate.

- The crude product may precipitate at this stage. If not, the mixture can be further cooled in an ice bath to induce precipitation.
- Collect the solid product by vacuum filtration using a Büchner funnel.
- Wash the collected solid with cold deionized water to remove any remaining acid and unreacted starting materials.
- Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield light yellow to beige needles of 2-Hydroxy-5-methylisophthalaldehyde.
- Dry the purified crystals under vacuum.



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Synthesis of 2-Hydroxy-5-methylisophthalaldehyde.

Spectroscopic Characterization

The structure of 2-Hydroxy-5-methylisophthalaldehyde has been confirmed by various spectroscopic techniques, including ^1H NMR, ^{13}C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).^[1]

Table 2: Spectroscopic Data for 2-Hydroxy-5-methylisophthalaldehyde

Technique	Observed Peaks/Regions
^1H NMR	δ ~11.0-12.0 ppm (s, 1H, -OH), δ ~10.0-10.5 ppm (s, 2H, -CHO), δ ~7.5-8.0 ppm (s, 2H, Ar-H), δ ~2.3 ppm (s, 3H, -CH ₃)
^{13}C NMR	δ ~190-195 ppm (C=O, aldehyde), δ ~160-165 ppm (C-OH), δ ~135-140 ppm (C-CHO), δ ~125-135 ppm (C-CH ₃), δ ~120-130 ppm (Ar-C-H), δ ~20-25 ppm (-CH ₃)[1]
IR (cm ⁻¹)	~3200-3500 (O-H stretch, broad), ~2800-2900 (C-H stretch, aldehyde), ~1650-1700 (C=O stretch, aldehyde), ~1580-1600 (C=C stretch, aromatic)
Mass Spec. (m/z)	164 (M ⁺), 163 (M-H) ⁺ , 135 (M-CHO) ⁺

Applications

2-Hydroxy-**5-methylisophthalaldehyde** is a versatile intermediate with significant applications in the synthesis of more complex molecules.

Synthesis of Schiff Base Ligands

A primary application of this compound is in the synthesis of Schiff base ligands. The two aldehyde groups can readily react with primary amines to form imine (-C=N-) linkages. These Schiff bases are important in coordination chemistry as they can form stable complexes with a wide range of metal ions.[1]

This protocol outlines the general procedure for the synthesis of a Schiff base from 2-Hydroxy-**5-methylisophthalaldehyde** and a primary amine (e.g., aniline).

Materials:

- 2-Hydroxy-**5-methylisophthalaldehyde**
- Aniline (or other primary amine)

- Ethanol
- Glacial acetic acid (catalytic amount)

Equipment:

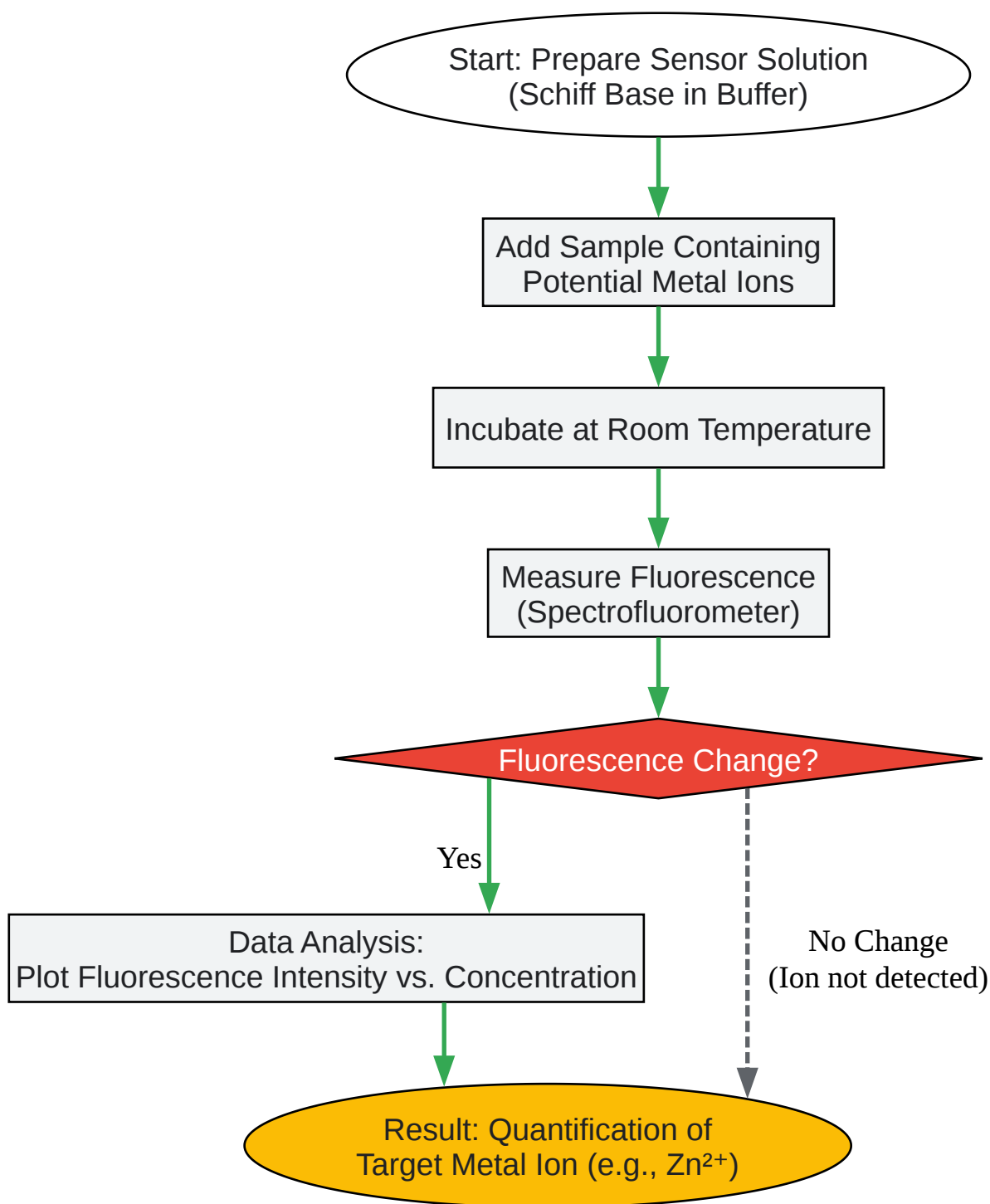
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser

Procedure:

- Dissolve 2-Hydroxy-**5-methylisophthalaldehyde** (1 equivalent) in ethanol in a round-bottom flask.
- Add the primary amine (2 equivalents) to the solution.
- Add a few drops of glacial acetic acid to catalyze the reaction.
- Stir the reaction mixture at room temperature or under reflux for several hours until the reaction is complete (monitored by TLC).
- Upon completion, cool the mixture. The Schiff base product often precipitates from the solution.
- Collect the solid product by filtration, wash with cold ethanol, and dry.

Fluorescent Chemosensors for Metal Ion Detection

Schiff bases derived from 2-Hydroxy-**5-methylisophthalaldehyde** have been successfully developed as fluorescent and colorimetric chemosensors for the dual detection of metal ions such as Zn^{2+} and Cu^{2+} . The binding of a metal ion to the Schiff base can lead to a significant change in its fluorescence properties, allowing for sensitive and selective detection.



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Workflow for fluorescent metal ion detection.

Covalent Organic Frameworks (COFs)

2-Hydroxy-5-methylisophthalaldehyde serves as a valuable building block or "linker" in the synthesis of Covalent Organic Frameworks (COFs).[4] COFs are a class of porous crystalline polymers with ordered structures, and the dialdehyde functionality of this molecule allows for the formation of extended, porous networks through reactions with suitable amine-based monomers.

Conclusion

2-Hydroxy-5-methylisophthalaldehyde is a multifunctional aromatic compound with significant utility in synthetic chemistry. Its straightforward synthesis via the Duff reaction and the reactivity of its hydroxyl and dual aldehyde groups make it an important precursor for a variety of applications, including the development of Schiff base ligands, advanced chemosensors for metal ion detection, and the construction of porous Covalent Organic Frameworks. This guide provides a foundational resource for researchers and professionals working with this versatile chemical building block.

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